
2-Hydrazino-6-(trifluoromethyl)pyridine
Overview
Description
2-Hydrazino-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H6F3N3 It is characterized by the presence of a hydrazino group (-NH-NH2) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Preparation Methods
Hydrazine Substitution on Halogenated Trifluoromethylpyridines
One of the most established routes to prepare 2-hydrazino-6-(trifluoromethyl)pyridine involves nucleophilic substitution of halogen atoms on trifluoromethyl-substituted chloropyridines with hydrazine hydrate.
- Starting Material: 2,3,6-trichloro-5-(trifluoromethyl)pyridine or related chlorinated trifluoromethylpyridines.
- Reagents and Conditions: Hydrazine hydrate is added slowly to a solution of the chloropyridine in a suitable solvent such as 2-propanol, often in the presence of a base like triethylamine to maintain reaction conditions at mild temperatures (~25°C).
- Reaction Time: Typically 8 hours stirring at room temperature.
- Workup: Precipitation of the product by addition of water, filtration, and purification by extraction and distillation.
- Yield and Purity: High yields (~95%) of 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine have been reported, with the product obtained as a colorless liquid solidifying to a white solid melting at 52°C.
This method is notable for its regioselectivity, producing predominantly the 2,5-dichloro-6-hydrazino isomer over undesired isomers, which is a significant advantage for downstream applications.
Parameter | Details |
---|---|
Starting material | 2,3,6-trichloro-5-(trifluoromethyl)pyridine |
Solvent | 2-propanol |
Base | Triethylamine |
Nucleophile | Hydrazine hydrate |
Temperature | 25°C |
Reaction time | 8 hours |
Yield | ~95% |
Product state | Colorless liquid, solidifies at room temp |
Melting point | 52°C |
Reduction and Catalytic Hydrogenation Approaches
Another approach involves preparing fluorinated pyridine intermediates followed by hydrazine substitution and catalytic hydrogenation:
- Step 1: Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.
- Step 2: Catalytic hydrogenation using Raney nickel to reduce the hydrazino intermediate to the desired amine derivatives.
- Conditions: The hydrazine substitution is performed at 30–100°C for 2–8 hours, using 3 to 8 equivalents of hydrazine hydrate.
- Advantages: Mild conditions and good control over substitution patterns.
- Applications: This method is useful for preparing 2-aminopyridine derivatives, which are structurally related to the hydrazino compounds.
Ultrasonic-Assisted Cyclization Using 2-Hydrazino-3-chloro-5-trifluoromethylpyridine
While this method focuses more on triazolopyridine derivatives, it involves the preparation of 2-hydrazino-3-chloro-5-trifluoromethylpyridine as a key intermediate:
- Procedure: 2-Hydrazino-3-chloro-5-trifluoromethylpyridine is reacted with substituted benzoic acids in phosphorus oxychloride (POCl3) under ultrasonic irradiation at 80–150°C.
- Outcome: The reaction leads to triazolopyridine derivatives, but the initial hydrazino compound preparation is critical.
- Benefits: High yields, short reaction times, and use of inexpensive reagents.
- Notes: This method highlights the versatility of hydrazino-substituted trifluoromethylpyridines in heterocyclic synthesis.
Related Hydrazine Reactions in Thieno[2,3-b]pyridine Systems
Research on trifluoromethyl-substituted thienopyridines shows that hydrazine hydrate reacts with ester intermediates to form hydrazides and hydrazino derivatives:
- Reaction: Heating esters with hydrazine hydrate in refluxing ethanol for short times (~10 min) produces acethydrazides and hydrazino compounds.
- Applications: These hydrazino intermediates are used for further cyclizations and heterocyclic ring formations.
- Insight: The chemistry of hydrazine substitution on trifluoromethylated heterocycles is complex and can lead to multiple products depending on conditions.
Summary Table of Preparation Methods
Method No. | Starting Material | Key Reagents/Conditions | Product Yield | Notes |
---|---|---|---|---|
1 | 2,3,6-trichloro-5-(trifluoromethyl)pyridine | Hydrazine hydrate, triethylamine, 2-propanol, 25°C, 8 h | ~95% | Regioselective hydrazine substitution |
2 | 3-substituted-2,5,6-trifluoropyridine | Hydrazine hydrate (3–8 eq.), 30–100°C, Raney Ni hydrogenation | Moderate to high | Mild conditions, catalytic hydrogenation |
3 | 2-hydrazino-3-chloro-5-trifluoromethylpyridine | POCl3, substituted benzoic acid, ultrasonic irradiation, 80–150°C | 40–44% (for triazolopyridines) | Ultrasonic-assisted cyclization step |
4 | 3-picoline derivatives | Vapor-phase chlorination/fluorination, FeF catalyst, >300°C | Variable | Produces chlorotrifluoromethylpyridine intermediates |
5 | Thienopyridine esters | Hydrazine hydrate, ethanol reflux, short time | Variable | Hydrazine substitution in related heterocycles |
Research Findings and Notes
- The hydrazine substitution on chlorinated trifluoromethylpyridines is highly regioselective, favoring substitution at position 6, which is critical for the synthesis of this compound.
- Use of triethylamine as a base helps maintain reaction conditions and facilitates precipitation of hydrazino derivatives.
- Ultrasonic irradiation accelerates cyclization reactions involving hydrazino intermediates, improving yields and reducing reaction times.
- Vapor-phase halogenation methods provide efficient access to chlorinated trifluoromethylpyridines, which are precursors for hydrazine substitution, though control of by-products is necessary.
- Catalytic hydrogenation using Raney nickel offers a mild route to related amine derivatives from hydrazino intermediates, expanding the scope of functionalized pyridines.
- Hydrazine chemistry in trifluoromethyl-substituted heterocycles is versatile but requires careful control of reaction conditions to avoid side products.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while reduction can produce hydrazones .
Scientific Research Applications
2-Hydrazino-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Hydrazino-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the hydrazino and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Biological Activity
2-Hydrazino-6-(trifluoromethyl)pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, including the hydrazino and trifluoromethyl groups, contribute to its reactivity and interactions with various biological targets.
The synthesis of this compound typically involves the introduction of hydrazino and trifluoromethyl groups onto a pyridine ring. Common synthetic routes may include:
- Nucleophilic substitution reactions to introduce the hydrazino group.
- Electrophilic fluorination to incorporate the trifluoromethyl group.
These methods allow for the efficient production of the compound, which is crucial for its subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific kinases by binding to their active sites, preventing substrate phosphorylation.
- Cell Signaling Modulation : It influences cell signaling pathways such as MAPK/ERK, affecting gene expression related to cell proliferation and survival.
- Hydrogen Bonding : The hydrazino group facilitates hydrogen bonding with target biomolecules, altering their conformation and function.
Biological Activity in Cellular Models
Research has demonstrated that this compound affects various cellular processes. Notable findings include:
- Cell Proliferation : At low doses, the compound promotes cell proliferation in several cell lines, suggesting potential applications in regenerative medicine.
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit low toxicity while retaining biological activity, making them suitable candidates for further development .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Hydrazino-4,6-bis(trifluoromethyl)pyridine | Two trifluoromethyl groups | Enhanced reactivity but varied potency |
2-Hydrazino-4-(trifluoromethyl)pyrimidine | Trifluoromethyl on a pyrimidine scaffold | Antimycobacterial activity observed |
2-Fluoro-4-(trifluoromethyl)pyridine | Fluoro instead of hydrazino group | Lower enzyme inhibition |
The distinct positioning of functional groups in this compound enhances its stability and reactivity compared to these compounds, making it particularly valuable in research applications .
Case Studies
- Antimycobacterial Activity : A study on pyridine-appended derivatives demonstrated that modifications similar to those found in this compound could lead to significant antimycobacterial activity against Mycobacterium tuberculosis. Compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) ranging from 6.40–7.14 μM, indicating strong potential for tuberculosis treatment .
- Cytotoxicity Assessments : In evaluations using Human Embryonic Kidney (HEK293t) cells, certain derivatives were found to maintain high cell viability (87% - 96%) while exhibiting significant biological effects, highlighting their potential as therapeutic agents with manageable toxicity profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydrazino-6-(trifluoromethyl)pyridine, and what factors influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and trifluoromethyl-substituted pyridine precursors. For example, hydrazine can react with halogenated pyridines (e.g., 2-chloro-6-(trifluoromethyl)pyridine) under reflux conditions in ethanol or THF. Catalysts like palladium or copper may enhance nucleophilic substitution efficiency. Yield optimization depends on reaction temperature (60–100°C), stoichiometric ratios (1:1.2 hydrazine:precursor), and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify hydrazino and trifluoromethyl groups. The hydrazino proton appears as a broad singlet (~δ 5–6 ppm), while CF shows a quartet in F NMR .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 208.07).
- IR Spectroscopy : N-H stretches (3200–3400 cm) and C-F vibrations (1100–1200 cm) are diagnostic .
Q. What are the key stability considerations when storing this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Store under argon or nitrogen at –20°C in amber vials. Degradation products (e.g., oxidized pyridines) can be monitored via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Q. What are common impurities in the synthesis of this compound, and how are they identified?
- Methodological Answer :
- Unreacted Precursors : Detectable via TLC (R comparison) or GC-MS.
- Oxidation Byproducts : Hydrazine oxidation products (e.g., diazenes) appear as additional peaks in H NMR or LC-MS.
- Purification : Recrystallization (ethanol/water) or preparative HPLC removes impurities .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect the reactivity of 2-Hydrazino-6-(trifluoromethyl)pyrimidine derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) increase electrophilicity at the pyrimidine core, enhancing nucleophilic substitution rates. Conversely, electron-donating groups (e.g., methoxy in 4-methoxyphenyl derivatives) reduce reactivity but improve solubility. Comparative kinetic studies (UV-Vis monitoring at 300 nm) and DFT calculations (HOMO-LUMO gaps) validate these trends .
Q. What strategies can resolve contradictions in biological activity data across different derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC (>98% purity) to rule out impurity interference.
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for enzyme inhibition) and buffer conditions (pH 7.4, 37°C).
- SAR Analysis : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-methoxyphenyl) using IC values and molecular docking (AutoDock Vina) to identify binding mode discrepancies .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., kinases) using PyMOL and GROMACS. The trifluoromethyl group’s hydrophobicity often enhances binding pocket occupancy.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict charge distribution and reactive sites .
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?
- Methodological Answer : The CF group increases lipophilicity (logP ~2.5), improving membrane permeability. Its strong electron-withdrawing effect stabilizes the pyridine ring, reducing susceptibility to electrophilic attack. These properties are quantified via HPLC logD measurements and Hammett constants (σ = 0.43 for CF) .
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-5(11-4)12-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAIGTRIQMKRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537387 | |
Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94239-06-2 | |
Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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